3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a quaternary ammonium salt featuring a bicyclic imidazo[1,2-a]pyridine core substituted with a hydroxyl group, a thiophene ring, and an o-tolyl (2-methylphenyl) moiety. The compound’s structure is characterized by a partially saturated pyridine ring fused with an imidazole ring, which is stabilized by the bromide counterion. This class of compounds is typically synthesized via one-pot multicomponent reactions involving cyclic ketones, aldehydes, and ammonium salts, as demonstrated in related imidazo[1,2-a]pyridine derivatives .
The o-tolyl group contributes steric bulk and may influence molecular packing in crystalline states.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2OS.BrH/c1-14-7-2-3-8-15(14)19-13-18(21,16-9-6-12-22-16)20-11-5-4-10-17(19)20;/h2-3,6-9,12,21H,4-5,10-11,13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRWPBXOOCZJMB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=CS4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS Number: 1036725-07-1) is a complex organic compound with potential biological activities. This article reviews its biological properties based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁BrN₂OS |
| Molecular Weight | 393.3 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Similar compounds have shown efficacy in reducing inflammation markers in various models.
- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines are critical for understanding its therapeutic potential. Initial findings indicate that it may selectively induce apoptosis in certain cancer cells.
Antimicrobial Studies
In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial activity against various bacterial strains. A study focusing on thiazole and thiophene derivatives identified their ability to inhibit growth in multiple pathogens, suggesting that similar mechanisms might be at play for this compound .
Anti-inflammatory Mechanisms
Research into related compounds has shown that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β. The proposed mechanism involves modulation of signaling pathways associated with inflammation . The specific effects of the compound on these pathways remain to be fully elucidated but indicate a promising avenue for further investigation.
Cytotoxicity and Apoptosis Induction
A study assessing the cytotoxic effects of similar imidazo derivatives found that they could induce apoptosis in cancer cell lines through mitochondrial pathways . The implications for this compound are significant; however, specific data on its cytotoxicity profile is still needed.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit diverse biological activities, including antimicrobial properties. The structural features of 3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide may enhance its efficacy against various pathogens. Studies have shown that modifications on the imidazo[1,2-a]pyridine core can optimize drug-like properties and improve selectivity towards specific biological targets .
Anticancer Potential
The compound's ability to interact with nucleic acids and enzymes suggests potential applications in cancer therapy. Imidazo[1,2-a]pyridine derivatives have been recognized for their anticancer activities by targeting specific pathways involved in tumor growth . The unique thiophene moiety may also contribute to its biological activity by enhancing binding interactions with cellular targets.
Neuropharmacological Effects
Some studies have indicated that compounds with similar structures can exhibit neuroprotective effects. The presence of the imidazo[1,2-a]pyridine framework could suggest applications in treating neurodegenerative diseases by modulating neurotransmitter systems .
Materials Science
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has demonstrated that such compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport properties .
Conductive Polymers
Incorporating this compound into polymer matrices may enhance the conductivity and stability of the resulting materials. This has implications for developing advanced materials for sensors and energy storage devices .
Biochemical Probes
Fluorescent Probes
The compound's structure allows for potential applications as a fluorescent probe in biochemical assays. Its ability to interact with biomolecules could be harnessed for imaging and tracking biological processes in real-time .
Enzyme Inhibition Studies
Given its structural characteristics, this compound could serve as a lead compound for developing enzyme inhibitors. The imidazo[1,2-a]pyridine scaffold is known for its ability to form hydrogen bonds with active sites of enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Analogous Compounds
Key Observations :
Heterocyclic Core Variations: The target compound’s hexahydroimidazo[1,2-a]pyridine core is partially saturated, enhancing conformational flexibility compared to benzo-fused analogs (e.g., ) or fully aromatic systems.
Substituent Impact :
- Thiophene vs. Phenyl Groups : The thiophen-2-yl group in the target compound introduces π-electron-rich sulfur, which may improve charge-transfer interactions compared to chlorophenyl () or p-tolyl () substituents.
- Steric Effects : The o-tolyl group in the target compound and creates steric hindrance, influencing molecular packing and solubility.
Amine () and ester groups () introduce polarity, affecting bioavailability and reactivity.
Commercial and Research Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
